molecular formula C18H15N5O4S B11070341 Thiazolidin-4-one, 5-(3-ethoxy-4-hydroxybenzylidene)-2-imino-3-(4-pyrrol-1-ylfurazan-3-yl)-

Thiazolidin-4-one, 5-(3-ethoxy-4-hydroxybenzylidene)-2-imino-3-(4-pyrrol-1-ylfurazan-3-yl)-

Cat. No.: B11070341
M. Wt: 397.4 g/mol
InChI Key: UJXQGLWBVCQNRF-HCGBRMHTSA-N
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Description

The compound 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a combination of various functional groups, including an ethoxy group, a hydroxyl group, an imino group, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

    Formation of the Imino Group: The imino group can be formed by condensation of an amine with an aldehyde or ketone.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups and rings, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15N5O4S

Molecular Weight

397.4 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N5O4S/c1-2-26-13-9-11(5-6-12(13)24)10-14-17(25)23(18(19)28-14)16-15(20-27-21-16)22-7-3-4-8-22/h3-10,19,24H,2H2,1H3/b14-10+,19-18?

InChI Key

UJXQGLWBVCQNRF-HCGBRMHTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)O

Origin of Product

United States

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